molecular formula C11H19NO4 B8602934 1,1-Dimethylethyl 6-cyano-3,5-dihydroxyhexanoate

1,1-Dimethylethyl 6-cyano-3,5-dihydroxyhexanoate

Cat. No. B8602934
M. Wt: 229.27 g/mol
InChI Key: NQTYMGFSEOSJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06962994B2

Procedure details

Crude 5R 1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxohexanoate (about 150 mmoles) is dissolved by adding 22 mL diethylmethoxyborane and 200 mL tetrahydrofuran. The solution is stirred for about 2 hours at room temperature, then cooled to −70° C. to −75° C., and further diluted with 25 mL methanol. Sodium borohydride (6 g) as a solution in triglyme (75 mL) is added slowly at between −65° C. to −75° C. After the addition, the reaction mixture is warmed to 15° C. to 25° C., quenched by the addition of acetic acid and concentrated by vacuum distillation—keeping this distillate. The residue is diluted with methanol and concentrated by vacuum distillation—keeping this distillate and all subsequent ones separate from the first one. The residue is dissolved in a mixture of water and ethyl acetate, the layers separated, and the organic layer is concentrated by vacuum distillation. The residue is dissolved in methanol and acetic acid and concentrated by vacuum distillation. The residue is dissolved in ethyl acetate and concentrated by vacuum distillation resulting in crude [R(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate.
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][C:6](=[O:15])[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])#[N:2].C(B(CC)OC)C.O1CCCC1.[BH4-].[Na+]>CO.COCCOCCOCCOC>[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][CH:6]([OH:15])[CH2:7][C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])#[N:2] |f:3.4|

Inputs

Step One
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mmol
Type
reactant
Smiles
C(#N)CC(CC(CC(=O)OC(C)(C)C)=O)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)B(OC)CC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
COCCOCCOCCOC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for about 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C. to −75° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed to 15° C. to 25° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation—keeping this distillate
ADDITION
Type
ADDITION
Details
The residue is diluted with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation—keeping this distillate
CUSTOM
Type
CUSTOM
Details
all subsequent ones separate from the first one
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture of water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
acetic acid and concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC(CC(CC(=O)OC(C)(C)C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06962994B2

Procedure details

Crude 5R 1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxohexanoate (about 150 mmoles) is dissolved by adding 22 mL diethylmethoxyborane and 200 mL tetrahydrofuran. The solution is stirred for about 2 hours at room temperature, then cooled to −70° C. to −75° C., and further diluted with 25 mL methanol. Sodium borohydride (6 g) as a solution in triglyme (75 mL) is added slowly at between −65° C. to −75° C. After the addition, the reaction mixture is warmed to 15° C. to 25° C., quenched by the addition of acetic acid and concentrated by vacuum distillation—keeping this distillate. The residue is diluted with methanol and concentrated by vacuum distillation—keeping this distillate and all subsequent ones separate from the first one. The residue is dissolved in a mixture of water and ethyl acetate, the layers separated, and the organic layer is concentrated by vacuum distillation. The residue is dissolved in methanol and acetic acid and concentrated by vacuum distillation. The residue is dissolved in ethyl acetate and concentrated by vacuum distillation resulting in crude [R(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate.
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][C:6](=[O:15])[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])#[N:2].C(B(CC)OC)C.O1CCCC1.[BH4-].[Na+]>CO.COCCOCCOCCOC>[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][CH:6]([OH:15])[CH2:7][C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])#[N:2] |f:3.4|

Inputs

Step One
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mmol
Type
reactant
Smiles
C(#N)CC(CC(CC(=O)OC(C)(C)C)=O)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)B(OC)CC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
COCCOCCOCCOC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for about 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C. to −75° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed to 15° C. to 25° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation—keeping this distillate
ADDITION
Type
ADDITION
Details
The residue is diluted with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation—keeping this distillate
CUSTOM
Type
CUSTOM
Details
all subsequent ones separate from the first one
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture of water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
acetic acid and concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC(CC(CC(=O)OC(C)(C)C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.